Ethyl 4-((4-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
The compound Ethyl 4-((4-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (CAS: 681233-96-5) features a benzo[d]thiazole core substituted with a methoxy group at position 6, a carbamoyl linker, a phenylsulfonyl group, and a piperazine ring bearing an ethyl carboxylate ester. This structure integrates multiple pharmacophoric elements:
Properties
IUPAC Name |
ethyl 4-[4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S2/c1-3-32-22(28)25-10-12-26(13-11-25)34(29,30)17-7-4-15(5-8-17)20(27)24-21-23-18-9-6-16(31-2)14-19(18)33-21/h4-9,14H,3,10-13H2,1-2H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHZWGITNDWQKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Biological Activity
Ethyl 4-((4-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O6S2 |
| Molecular Weight | 504.58 g/mol |
| CAS Number | 361173-96-8 |
This compound features a piperazine core, which is known for its diverse pharmacological activities, including analgesic, anti-inflammatory, and anticancer effects.
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes involved in lipid metabolism and inflammatory pathways. The presence of the benzo[d]thiazole moiety suggests potential interactions with receptors or enzymes that regulate pain and inflammation.
Potential Targets
-
Fatty Acid Amide Hydrolase (FAAH) :
- FAAH is an enzyme that hydrolyzes endocannabinoids like anandamide. Inhibition of FAAH can increase levels of these lipids, potentially leading to analgesic effects.
- Similar compounds have shown selective inhibition of FAAH, leading to increased levels of endocannabinoids in the brain, which correlate with reduced pain responses in animal models .
- Anti-inflammatory Pathways :
Biological Activity
Research has demonstrated various biological activities associated with similar compounds:
- Analgesic Effects : Studies indicate that derivatives of piperazine can significantly reduce pain in models of neuropathic and inflammatory pain .
- Anticancer Activity : Compounds containing benzo[d]thiazole have been noted for their anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .
- Antibacterial Properties : Some derivatives exhibit antibacterial activity against various strains, indicating potential therapeutic applications in infectious diseases .
Case Study 1: Analgesic Activity
In a study evaluating the analgesic effects of piperazine derivatives, it was found that compounds similar to this compound significantly reduced allodynia in rat models. The mechanism was attributed to the inhibition of FAAH, leading to increased endocannabinoid levels .
Case Study 2: Anticancer Properties
Research on related compounds demonstrated that they could inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines. The presence of the benzo[d]thiazole group was crucial for this activity, suggesting that this compound may exhibit similar properties .
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that compounds with similar structures generally exhibit low toxicity profiles. For instance, studies have shown minimal adverse effects at therapeutic doses, making them promising candidates for further development .
Scientific Research Applications
Key Structural Components
- Benzothiazole moiety : Known for its pharmacological properties, this component enhances the compound's ability to interact with biological targets.
- Piperazine ring : This structural feature is often associated with improved solubility and bioavailability of pharmaceutical compounds.
- Carbamoyl and sulfonyl groups : These functional groups are critical for the compound's reactivity and interaction with enzymes or receptors.
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific pathways involved in tumor growth and proliferation.
Case Study:
A study demonstrated that similar benzothiazole derivatives showed promising results in inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest . Ethyl 4-((4-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate could potentially be optimized for enhanced efficacy against specific cancer types.
Antimicrobial Properties
The compound has also been investigated for its antibacterial and antifungal activities. The presence of the benzothiazole ring is known to enhance the antimicrobial efficacy of compounds.
Case Study:
Research focusing on similar benzothiazole derivatives reported significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The studies suggest that modifications to the structure could lead to compounds with enhanced potency .
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects of benzothiazole derivatives. This compound may be explored for its ability to mitigate neurodegenerative processes.
Case Study:
In a recent symposium on neurotrauma, compounds with similar structures were highlighted for their capacity to reduce oxidative stress and inflammation in neuronal cells . This suggests a pathway for future research into the neuroprotective applications of this compound.
Drug Development Platforms
The compound's unique structure allows it to serve as a scaffold in drug design, particularly in developing new agents targeting G protein-coupled receptors (GPCRs).
Research Insights:
The AiGPro model demonstrates how compounds like this compound can be profiled for their agonist or antagonist activities against various GPCRs . This application is crucial for developing new therapeutic agents targeting metabolic disorders or cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Sulfonyl Linkages
Ethyl 4-((4-((3-cyanothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (CAS: 865545-95-5)
- Core Differences: Replaces the benzo[d]thiazole with a 3-cyanothiophene.
- The thiophene ring reduces steric bulk compared to benzo[d]thiazole, which may enhance membrane permeability.
- Molecular Weight : 448.512 g/mol (C₁₉H₂₀N₄O₅S₂), slightly lighter than the target compound .
tert-Butyl 4-(4-((5-chloro-4-((2-(isopropyl sulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazine-1-carboxylate
- Core Differences : Features a pyrimidine-amine scaffold instead of benzo[d]thiazole.
- Functional Impact: The chloropyrimidine and isopropyl sulfonyl groups enhance hydrophobic interactions.
- Synthetic Route : Utilizes palladium-catalyzed amination and Boc-deprotection, differing from the target compound’s synthesis .
Analogues with Heterocyclic Carbamoyl Moieties
2-(2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)-4-phenylthiazole (3a)
- Core Differences : Substitutes benzo[d]thiazole with a hydrazone-thiazole system.
- Functional Impact: The fluorophenyl group enhances π-π stacking, while the hydrazone linker introduces conformational flexibility.
6-Methyl-2-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pyrimidine-4-carboxylic acid (14)
Analogues with Fluorinated Piperazine Derivatives
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone Derivatives (7–19)
- Core Differences : Lacks the sulfonyl-carbamoyl linkage; features a fluorobenzyl group.
- Functional Impact : The fluorobenzyl moiety increases blood-brain barrier penetration, making these compounds candidates for CNS-targeted therapies. However, the absence of the benzo[d]thiazole carbamoyl group limits direct structural overlap .
Research Implications and Gaps
- Structural Advantages of Target Compound : The benzo[d]thiazole carbamoyl group may confer selectivity for thiazole-binding targets (e.g., kinases or proteases). The ethyl carboxylate balances lipophilicity and solubility.
- Limitations: No direct biological data for the target compound were found in the provided evidence, limiting functional comparisons.
- Future Directions : Comparative studies on enzyme inhibition (e.g., AChE, kinases) and pharmacokinetic profiling (e.g., metabolic stability of the ethyl ester) are needed.
Q & A
Q. Typical Synthesis Steps :
Formation of 6-methoxybenzo[d]thiazole-2-amine via cyclization of substituted thioureas.
Carbamoylation of 4-aminophenylsulfonyl chloride with the benzothiazole amine.
Piperazine coupling using ethyl chloroformate under basic conditions (e.g., K₂CO₃ in DMF).
Q. Optimization Parameters :
- Temperature : Controlled stepwise heating (e.g., 0–60°C) to avoid side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization .
How is the compound characterized, and what analytical techniques validate purity?
Q. Key Techniques :
- HPLC : Purity assessment (>95% by reverse-phase C18 column).
- FT-IR : Confirmation of sulfonyl (1150–1250 cm⁻¹) and carbamoyl (1650–1700 cm⁻¹) stretches.
- Thermal Analysis (TGA/DSC) : Evaluates stability (decomposition >200°C typical) .
Advanced Research Questions
How does the 6-methoxy substitution on the benzothiazole ring influence biological activity compared to other substituents (e.g., methyl, isopropyl)?
Q. SAR Insights :
- Methoxy Group : Enhances electron-donating effects , improving binding to targets like kinase enzymes.
- Comparison : Methyl/isopropyl groups may increase hydrophobicity but reduce hydrogen-bonding capacity.
Q. Methodology :
- In vitro assays (e.g., enzyme inhibition IC₅₀) comparing analogues.
- Computational docking (AutoDock, Schrödinger) to map interactions with active sites .
What experimental approaches resolve contradictions in reported biological activity data?
Case Example : Discrepancies in IC₅₀ values for kinase inhibition.
Resolution Strategies :
Standardized Assay Conditions : Fixed ATP concentrations, buffer pH, and temperature.
Orthogonal Validation : Combine enzymatic assays with cellular viability assays (e.g., MTT).
Structural Confirmation : Ensure compound integrity via LC-MS post-assay .
How can synthetic yield be improved while maintaining stereochemical purity?
Q. Optimization Tactics :
- Catalyst Screening : Use Pd/C or CuI for Suzuki couplings (if applicable).
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h).
- Chiral HPLC : Monitors enantiomeric excess during asymmetric synthesis steps .
What are the compound’s solubility and formulation challenges in preclinical studies?
Q. Solubility Profile :
- High in DMSO/DMF (>50 mg/mL).
- Low aqueous solubility (<0.1 mg/mL), requiring nanoparticle encapsulation or co-solvent systems (e.g., PEG 400).
Q. Methodology :
- Phase Solubility Studies : Use shake-flask method with UV-Vis quantification.
- In vivo Formulation : Optimize via pharmacokinetic studies in rodent models .
How is target engagement validated in cellular models?
Q. Approaches :
Cellular Thermal Shift Assay (CETSA) : Confirms compound binding to intracellular targets.
CRISPR Knockout Models : Compare activity in wild-type vs. target-deficient cells.
Fluorescence Polarization : Measures displacement of labeled probes in lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
